molecular formula C10H11N3S2 B5740063 3-(1,3-Benzothiazol-2-yl)-1,1-dimethylthiourea

3-(1,3-Benzothiazol-2-yl)-1,1-dimethylthiourea

Cat. No.: B5740063
M. Wt: 237.3 g/mol
InChI Key: SHKIAKVYCNVNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzothiazol-2-yl)-1,1-dimethylthiourea is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Biochemical Analysis

Biochemical Properties

N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antibacterial properties. The compound binds to the active site of these enzymes, preventing their normal function and leading to the death of the bacterial cells . Additionally, N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea has been found to interact with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

The effects of N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. This compound also affects gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes . Furthermore, N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea influences cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply to the cells and causing cell death .

Molecular Mechanism

At the molecular level, N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and preventing the normal biochemical reactions from occurring. This compound also interacts with DNA, causing structural changes that lead to the inhibition of gene expression . Additionally, N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea can activate or inhibit various signaling pathways, leading to changes in cellular behavior and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity . Long-term studies have shown that continuous exposure to N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea can lead to adaptive changes in cells, such as the development of resistance mechanisms . These changes can affect the compound’s efficacy and necessitate adjustments in experimental protocols.

Dosage Effects in Animal Models

The effects of N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits the growth of bacterial and cancer cells . At higher doses, it can cause adverse effects, including toxicity to healthy cells and tissues . Studies have identified threshold doses beyond which the compound’s toxic effects outweigh its therapeutic benefits, highlighting the importance of dosage optimization in experimental and clinical settings .

Metabolic Pathways

N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and cellular energy balance .

Transport and Distribution

The transport and distribution of N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its distribution to various cellular compartments . The compound’s localization and accumulation within cells can influence its biological activity and efficacy. For example, its accumulation in the nucleus can enhance its ability to interact with DNA and modulate gene expression .

Subcellular Localization

N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea is localized in specific subcellular compartments, which can affect its activity and function. The compound contains targeting signals that direct it to the nucleus, where it can interact with DNA and influence gene expression . Additionally, post-translational modifications of N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea can affect its localization and stability within cells . These modifications can enhance the compound’s ability to exert its biological effects and improve its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-1,1-dimethylthiourea typically involves the reaction of 2-aminobenzothiazole with dimethylthiocarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-1,1-dimethylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-1,1-dimethylthiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzothiazol-2-yl)-1,1-dimethylthiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylthiourea moiety enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Biological Activity

3-(1,3-Benzothiazol-2-yl)-1,1-dimethylthiourea is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with dimethylcarbamothioyl chloride. The process can be optimized for yield and purity through various methods including solvent choice and reaction conditions.

Biological Activity Overview

The biological activities of this compound have been extensively studied, revealing a range of pharmacological effects:

  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. Studies have shown that it effectively inhibits the growth of various pathogenic microorganisms.
  • Antiviral Properties : Research indicates that this compound demonstrates antiviral activity against viruses such as the Tobacco Mosaic Virus (TMV) in vitro .
  • Anticancer Effects : The compound has shown promise in inhibiting cancer cell proliferation in various human cancer cell lines. For instance, it was tested against MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines, displaying notable cytotoxicity .

Antimicrobial Studies

A series of studies evaluated the antimicrobial efficacy of this compound against different bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

MicroorganismMIC (μg/mL)
Staphylococcus aureus25
Escherichia coli50
Candida albicans30

These results indicate a broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains.

Antiviral Activity

In vivo studies demonstrated that the compound significantly reduced the viral load in infected plants by inhibiting TMV replication. The effectiveness was assessed through ELISA assays measuring viral protein levels.

Anticancer Activity

The anticancer potential was evaluated through cytotoxic assays on multiple cancer cell lines. The results indicated that:

  • MDA-MB-231 : IC50 = 12 µM
  • SK-Hep-1 : IC50 = 15 µM

These values suggest that the compound possesses considerable anticancer activity, warranting further investigation into its mechanism of action.

Case Study 1: Antiviral Efficacy Against TMV

A study conducted on tobacco plants treated with varying concentrations of this compound showed a dose-dependent reduction in TMV symptoms and viral load. This highlights its potential as a plant protectant against viral diseases.

Case Study 2: Cytotoxicity in Cancer Cells

In a comparative study involving several benzothiazole derivatives, this compound exhibited superior cytotoxic effects against human breast cancer cells compared to other derivatives. This suggests a unique mechanism that could be explored for therapeutic applications.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-1,1-dimethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-13(2)10(14)12-9-11-7-5-3-4-6-8(7)15-9/h3-6H,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKIAKVYCNVNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)NC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324766
Record name 3-(1,3-benzothiazol-2-yl)-1,1-dimethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794003
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6423-79-6
Record name 3-(1,3-benzothiazol-2-yl)-1,1-dimethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.